molecular formula C26H43N7O7 B1358725 Valylhistidylleucylthreonylproline CAS No. 93913-38-3

Valylhistidylleucylthreonylproline

Cat. No. B1358725
CAS RN: 93913-38-3
M. Wt: 565.7 g/mol
InChI Key: BYCSDJAWFOZAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valylhistidylleucylthreonylproline is a compound with the molecular formula C26H43N7O7 and a molecular weight of 565.7 g/mol . It is not intended for human or veterinary use and is for research purposes only.

Scientific Research Applications

Improved Glucose Tolerance and Insulin Secretion

Research has shown that inhibitors of dipeptidyl peptidase IV (DPP IV), like valine-pyrrolidide, enhance the levels of glucagon-like peptide-1 (GLP-1) which improves glucose tolerance and insulin secretion in mice. This suggests a potential application in treating glucose intolerance and type 2 diabetes (Ahrén et al., 2000).

Potentiation of Insulinotropic Effects

Another study demonstrated that DPP IV inhibition potentiates the insulinotropic effect of GLP-1 in anesthetized pigs. The inhibition of DPP IV with valine-pyrrolidide increased the intact GLP-1 levels, suggesting the viability of this approach for diabetes management (Deacon et al., 1998).

Interaction with Glucose and Peptides

A study focused on the reaction of Valylhistidine with glucose, resulting in glucosylvalylhistidine. This reaction has implications for understanding the interactions between peptides and glucose, relevant in the context of diabetes and protein glycation (Dixon, 1972).

Enhancements in Pancreatic Function

The enzyme-resistant analog, (Val8)GLP-1, showed significant improvements in glucose tolerance and pancreatic β-cell function in obese-diabetic mice. This suggests potential therapeutic applications for diabetes treatment (Green et al., 2006).

Improvement in Metabolic Functions

Valine-pyrrolidide, a DPP IV inhibitor, led to potentiated insulin secretion mediated by increased endogenous GLP-1 action, improving glucose tolerance in diabetic mice. This indicates its potential in early-stage diabetes treatment (Nagakura et al., 2003).

Impact on Lipid Metabolism

A study on pigs fed with protein-restricted diets showed that a mixture of valine and isoleucine influenced nitrogen balance and lipid metabolism. This research can inform nutritional strategies and metabolic health interventions (Goodarzi et al., 2023).

Cardioprotective Effects

GLP-1, stimulated by valine pyrrolidide, showed protection against myocardial injury in rat hearts. This finding opens up possibilities for new therapeutic approaches for heart diseases (Bose et al., 2005).

Mechanism of Action

Mode of Action

Upon acetylation, VHTP’s interaction with transporters shifts its cellular uptake mechanism. By bypassing LAT1 (the rate-limiting step in leucine-mediated signaling), MCT1 efficiently transports N-acetyl-l-leucine. This alteration in uptake influences downstream cellular processes .

Biochemical Pathways

VHTP affects various pathways, including those related to amino acid metabolism, energy production, and cellular signaling. Its impact on mTOR, a central regulator of cell growth and metabolism, underscores its significance .

Pharmacokinetics

Result of Action

At the molecular and cellular levels, VHTP’s action influences protein synthesis, energy homeostasis, and cell growth. Its effects on mTOR and other signaling pathways contribute to its therapeutic potential .

Action Environment

Environmental factors, such as tissue-specific transporters and metabolic enzymes, impact VHTP’s efficacy and stability. Understanding these contextual nuances is crucial for optimizing its use as a potential drug .

properties

IUPAC Name

1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCSDJAWFOZAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626900
Record name Valylhistidylleucylthreonylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valylhistidylleucylthreonylproline

CAS RN

93913-38-3
Record name Valylhistidylleucylthreonylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Valylhistidylleucylthreonylproline
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Valylhistidylleucylthreonylproline
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Valylhistidylleucylthreonylproline

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